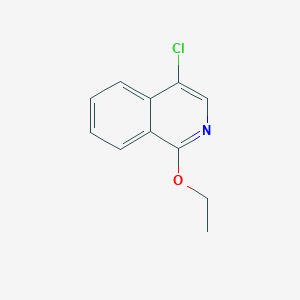

4-Chloro-1-ethoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO |

|---|---|

Molecular Weight |

207.65 g/mol |

IUPAC Name |

4-chloro-1-ethoxyisoquinoline |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-11-9-6-4-3-5-8(9)10(12)7-13-11/h3-7H,2H2,1H3 |

InChI Key |

UVUBTJYPTZURKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC=C(C2=CC=CC=C21)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 1 Ethoxyisoquinoline

Established Synthetic Routes to 4-Chloro-1-ethoxyisoquinoline and Related Isoquinoline (B145761) Derivatives

Traditional synthetic strategies for constructing the this compound core often rely on a stepwise functionalization of pre-formed isoquinoline precursors. These methods are characterized by the use of stoichiometric reagents and well-established reaction pathways.

The synthesis of this compound typically begins with a suitably substituted isoquinoline precursor, such as 4-hydroxyisoquinolin-1(2H)-one. This starting material contains the foundational isoquinoline ring system with oxygen functionalities at the C1 and C4 positions, which can be sequentially converted to the desired ethoxy and chloro groups.

The initial step involves the conversion of the lactam (amide) at the C1 position and the hydroxyl group at the C4 position into more reactive leaving groups, typically chlorides. This is achieved through treatment with a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via activation of the oxygen atoms, followed by nucleophilic attack by chloride ions, resulting in the formation of 1,4-dichloro-isoquinoline. This di-chlorinated intermediate is a key hub for accessing a variety of 1,4-disubstituted isoquinolines.

With the 1,4-dichloro-isoquinoline intermediate in hand, the synthesis of this compound is accomplished through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The C1 position of the isoquinoline ring is significantly more electrophilic than the C4 position due to the electron-withdrawing effect of the adjacent ring nitrogen atom. This inherent electronic bias allows for the selective substitution at C1.

By treating 1,4-dichloro-isoquinoline with a controlled amount (typically one equivalent) of sodium ethoxide (NaOEt) in ethanol (B145695) at moderate temperatures, the ethoxy group selectively displaces the chloride at the C1 position. The C4-chloro substituent remains intact under these conditions, affording the final product, this compound. The careful control of stoichiometry and reaction temperature is critical to prevent undesired di-substitution, which would yield 1,4-diethoxyisoquinoline.

Table 1: Summary of a Traditional Synthetic Route to this compound

Click on the headers to sort the data.

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 4-Hydroxyisoquinolin-1(2H)-one | Phosphorus oxychloride (POCl₃) | 1,4-Dichloro-isoquinoline | Dehydrative Chlorination |

| 2 | 1,4-Dichloro-isoquinoline | Sodium ethoxide (NaOEt) in Ethanol | This compound | Nucleophilic Aromatic Substitution (SNAr) |

Traditional Synthetic Approaches for Introducing Chloro and Ethoxy Functionalities

Advanced Catalytic Approaches in Isoquinoline Synthesis Relevant to this compound Analogues

Modern organic synthesis has increasingly relied on transition-metal catalysis to construct and functionalize heterocyclic systems with high efficiency and selectivity. While the direct synthesis of this compound often follows traditional routes, this compound serves as an excellent substrate for advanced catalytic transformations to generate diverse libraries of analogs.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. The chloro-substituent at the C4 position of this compound is amenable to a wide range of palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl or vinyl groups at the C4 position. By reacting this compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄), a diverse array of 4-aryl-1-ethoxyisoquinolines can be synthesized.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base, typically an amine like triethylamine (B128534) or diisopropylethylamine. This provides access to 4-alkynyl-1-ethoxyisoquinoline derivatives.

Copper catalysis offers a complementary and often more cost-effective alternative to palladium for certain transformations, particularly for C-N and C-O bond formation.

Ullmann Condensation / Buchwald-Hartwig Amination: The C4-chloro group can be substituted with various nitrogen nucleophiles (e.g., anilines, alkylamines, heterocycles) through copper-catalyzed amination reactions. Using a copper(I) source like CuI, often in combination with a ligand such as L-proline or a phenanthroline derivative, and a base like K₂CO₃, allows for the synthesis of 4-amino-1-ethoxyisoquinoline analogs.

Copper-Catalyzed Cyclization: In the context of building the isoquinoline core itself, copper-catalyzed methods have emerged as powerful tools. For example, the synthesis of isoquinoline scaffolds can be achieved through the copper-catalyzed coupling of 2-halobenzaldehydes with amines and terminal alkynes, followed by a cyclization cascade. While not a direct route to this compound, these methods are highly relevant for producing a wide range of functionalized isoquinoline analogs.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. Both the traditional and catalytic reactions involving this compound can be significantly enhanced using this technology.

For instance, palladium-catalyzed Suzuki or Sonogashira couplings on the this compound core can be completed in minutes under microwave irradiation, whereas the same reactions might require several hours of conventional heating. The high temperatures and pressures achievable in a sealed microwave reactor can overcome the activation barriers of challenging coupling reactions, enabling transformations that are sluggish or fail under standard conditions. Research has shown that yields for cross-coupling reactions on chloro-substituted heterocycles can increase from moderate (40-60%) to excellent (80-95%) with a reduction in reaction time from 12-24 hours to just 10-30 minutes.

Table 2: Comparison of Conventional vs. Microwave-Assisted Cross-Coupling on a Model Substrate

Click on the headers to sort the data.

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield | Reference Type |

|---|---|---|---|---|

| Suzuki Coupling | Conventional (Oil Bath) | 12 - 24 hours | 55% | |

| Suzuki Coupling | Microwave Irradiation | 15 minutes | 92% | |

| Sonogashira Coupling | Conventional (Oil Bath) | 8 - 16 hours | 60% | |

| Sonogashira Coupling | Microwave Irradiation | 20 minutes | 89% |

Copper-Catalyzed Cyclization and Cross-Coupling Methods

Chemo- and Regioselective Functionalization Strategies for 4-Substituted Isoquinolines

The functionalization of the isoquinoline ring is heavily influenced by the electronic properties and positions of existing substituents. In 4-substituted isoquinolines, such as this compound, the interplay between the electron-withdrawing chloro group at the C4 position and the electron-donating ethoxy group at the C1 position dictates the chemo- and regioselectivity of subsequent reactions.

The presence of a halogen at the C4 position, coupled with the electron-withdrawing effect of the ring nitrogen, renders this site highly susceptible to nucleophilic aromatic substitution (SNAr). This is a primary strategy for introducing a wide range of functional groups at this specific position. Studies on analogous 4-chloroquinolines have shown that the C4-chloro group can be readily displaced by various nucleophiles, including amines, thiols, and azide (B81097) ions. mdpi.com The reactivity at C4 in chloroquinolines is generally high, facilitating substitutions that are crucial for building molecular diversity. researchgate.net

In contrast, the C1 position is occupied by an ethoxy group. While alkoxy groups can be targets for cleavage under harsh acidic conditions, the C1 position is generally less reactive towards nucleophilic attack than the activated C4 position in this specific substitution pattern. The primary functionalization handle remains the C4-Cl bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are also powerful methods for functionalizing halo-heterocycles, and these can be applied to the C4 position to form new carbon-carbon and carbon-nitrogen bonds.

The strategic functionalization can be summarized in the following table:

Table 1: Potential Regioselective Functionalization Reactions for this compound

| Reaction Type | Target Position | Reagent/Catalyst | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C4 | Amines (R-NH₂) | Amino (-NHR) |

| Nucleophilic Aromatic Substitution | C4 | Thiols (R-SH) | Thioether (-SR) |

| Nucleophilic Aromatic Substitution | C4 | Azide (N₃⁻) | Azido (B1232118) (-N₃) |

| Nucleophilic Aromatic Substitution | C4 | Hydrazine (N₂H₄) | Hydrazino (-NHNH₂) |

| Suzuki Coupling | C4 | Boronic Acid / Pd Catalyst | Aryl/Alkyl |

Synthetic Utility of this compound as an Intermediate for Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more elaborate molecules, primarily by leveraging the reactivity of the C4-chloro substituent. ontosight.ai Its utility is best understood by examining reactions performed on analogous chloro-substituted quinoline (B57606) and isoquinoline systems, which demonstrate the potential pathways for constructing complex molecular architectures.

The displacement of the C4-chloro group via nucleophilic substitution is a cornerstone of its synthetic application. For instance, research on 4-chloro-8-methylquinolin-2(1H)-one has demonstrated its conversion into a variety of 4-substituted derivatives. mdpi.com These reactions, which are directly analogous to the potential reactions of this compound, introduce key functional groups that can be further elaborated.

The following table details examples of such transformations on related heterocyclic systems, illustrating the synthetic potential of a C4-chloro group.

Table 2: Examples of Nucleophilic Substitution on Analogous Chloro-Heterocycles

| Starting Material | Nucleophile/Reagent | Conditions | Product Type | Ref |

|---|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine hydrate | Ethanol, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium azide | Acetone/Water | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | Ethanol, reflux | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.com |

These examples underscore the role of the 4-chloro-heterocycle as a key intermediate. The introduction of hydrazino, azido, and triazolyl moieties opens up a rich field of subsequent chemistry. The hydrazino group can be used to form hydrazones or to construct further heterocyclic rings. The azido group is a versatile functional handle that can participate in cycloaddition reactions (e.g., "click chemistry") or be reduced to a primary amine. The resulting amino-isoquinolines are themselves valuable precursors for pharmacologically active agents. researchgate.net The ability to forge these complex structures highlights the strategic importance of this compound in synthetic organic chemistry. uni-muenster.denih.gov

Compound Index

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1,2,4-Triazole (B32235) |

| 4-Azido-8-methylquinolin-2(1H)-one |

| This compound |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 4-Hydrazino-8-methylquinolin-2(1H)-one |

| 8-Methyl-4-sulfanylquinolin-2(1H)-one |

| Hydrazine |

| Sodium azide |

Chemical Reactivity and Mechanistic Studies of 4 Chloro 1 Ethoxyisoquinoline Transformations

Nucleophilic Substitution Reactions Involving the 4-Chloro Group

The chlorine atom at the C-4 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution. This reactivity is a general feature of haloquinolines and isoquinolines, where the electron-withdrawing nature of the nitrogen atom facilitates the displacement of the halogen by a nucleophile. scranton.edumdpi.com

The general mechanism for nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring.

In the context of 4-chloro-1-ethoxyisoquinoline analogues, such as 4-chloro-8-methylquinolin-2(1H)-one, the 4-chloro group readily undergoes substitution with various nucleophiles. mdpi.com For instance, reactions with hydrazines, azides, and amines lead to the formation of the corresponding 4-substituted derivatives. mdpi.com The reactivity of the 4-chloro position in these systems highlights its utility as a synthetic handle for the introduction of diverse functional groups.

The table below summarizes typical nucleophilic substitution reactions at the 4-position of chloro-substituted isoquinoline and quinoline (B57606) analogues.

| Nucleophile | Product | Reference |

| Hydrazine | 4-Hydrazino derivative | mdpi.com |

| Azide (B81097) | 4-Azido derivative | mdpi.com |

| Amines | 4-Amino derivatives | mdpi.com |

| Thiols | 4-Sulfanyl derivatives | mdpi.com |

It is important to note that the reaction conditions, such as temperature and solvent, can significantly impact the outcome and efficiency of these substitution reactions.

Elimination Reactions of the 1-Ethoxy Moiety

The 1-ethoxy group in this compound can undergo elimination reactions, particularly under pyrolytic conditions. Computational studies on the thermal decomposition of ethoxyquinolines and ethoxyisoquinolines have shown that these compounds can eliminate ethylene (B1197577) to form the corresponding quinolinone or isoquinolinone tautomers. nih.govresearchgate.net

The process generally proceeds through a six-membered transition state where a hydrogen atom from the ethyl group is transferred to the ring nitrogen, leading to the concerted elimination of ethylene. researchgate.net This type of reaction is a unimolecular process and is influenced by temperature and pressure. researchgate.net

For 1-ethoxyisoquinoline, thermal decomposition leads to the formation of isoquinolin-1(2H)-one and ethylene. nih.gov The presence of the 4-chloro substituent in this compound is expected to influence the electronic properties of the ring and potentially the energetics of the elimination process, although specific studies on this particular compound are not extensively detailed in the provided search results.

The general reaction is depicted below:

This compound → 4-Chloro-isoquinolin-1(2H)-one + Ethylene

Computational studies indicate that the formation of the keto tautomer (isoquinolinone) is generally kinetically and thermodynamically favored over the enol tautomer (hydroxyisoquinoline) during the thermal decomposition of ethoxyisoquinolines. researchgate.net

Investigations into Thermal Decomposition Pathways and Tautomerization

The thermal decomposition of this compound is expected to follow pathways similar to other ethoxyisoquinolines, primarily involving the elimination of ethylene as discussed above. nih.govresearchgate.net The initial product, 4-chloro-isoquinolin-1(2H)-one, exists in tautomeric equilibrium with its enol form, 4-chloro-1-hydroxyisoquinoline.

Tautomerism is a common phenomenon in hydroxy-substituted aza-aromatic compounds. researchgate.netresearchgate.net The equilibrium between the lactam (keto) and lactim (enol) forms is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.netwuxiapptec.com

Tautomeric Equilibrium of 4-Chloro-1-hydroxyisoquinoline:

4-Chloro-isoquinolin-1(2H)-one (keto form) ⇌ 4-Chloro-1-hydroxyisoquinoline (enol form)

In many cases, the quinolinone or isoquinolinone (keto) form is the more stable tautomer, particularly in the solid state and in polar solvents. researchgate.net Computational studies on related systems like 4-hydroxyquinoline (B1666331) derivatives have shown that the relative stability of the tautomers can be predicted using quantum mechanical calculations. researchgate.net For instance, in 4-chloro-10-hydroxy-1,7-phenanthroline, the intramolecularly hydrogen-bonded enol form was found to be the predominant tautomer based on DFT calculations and NMR data. wuxiapptec.com

Other Characteristic Reactions of the Isoquinoline Nucleus with Specific Reference to this compound Analogues

The isoquinoline nucleus can undergo a variety of other reactions, including electrophilic substitution, reduction, and oxidation. However, the reactivity is highly dependent on the substituents present.

In the case of this compound analogues, the reactivity of the isoquinoline core is modulated by the electronic effects of the chloro and ethoxy groups. For instance, the presence of a halogen can influence the regioselectivity of further substitutions.

Studies on related 4-halogenoisoquinolines have shown diverse reactivity with strong bases like potassium amide in liquid ammonia. researchgate.net These reactions can lead to a mixture of products arising from different mechanisms, including Chichibabin-type amination at the 1-position and abnormal addition-elimination pathways. researchgate.net For example, 4-chloroisoquinoline (B75444) reacts with potassium amide to form 1-amino-4-chloroisoquinoline and 1-aminoisoquinoline. researchgate.net

Furthermore, reactions of 4-chloroquinolines with nucleophiles can sometimes lead to unexpected rearrangements or cine-substitution, where the incoming group attaches to a position adjacent to the one bearing the leaving group. However, specific examples directly pertaining to this compound are not prevalent in the provided search results.

The reactivity of analogues such as 4-chloro-8-methylquinolin-2(1H)-one and its thione counterpart demonstrates the synthetic utility of the 4-chloro group in building more complex heterocyclic systems through nucleophilic substitution. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles for Isoquinoline Derivatives

Elucidation of Structural Determinants for Biological Activity in 4-Chloro-1-ethoxyisoquinoline Analogues

The biological activity of analogues related to this compound is governed by the interplay of its three core components: the isoquinoline (B145761) nucleus, the chloro substituent at position 4, and the ethoxy group at position 1.

The isoquinoline framework itself is a well-established pharmacophore, known to interact with a variety of biological targets, including kinases and enzymes involved in cell division. Its rigid, bicyclic structure provides a stable platform for the spatial orientation of functional groups.

The presence of a halogen, such as the chloro group at position 4, is a critical determinant of activity in many related heterocyclic compounds. In studies on analogous 4-aminoquinolines, electron-withdrawing groups at the corresponding 7-position were found to be optimal for certain biological activities, such as antiplasmodial effects. pharmacy180.comnih.gov This is often because the electron-withdrawing nature of the halogen can influence the basicity (pKa) of the ring nitrogen atoms, which can be crucial for target binding and cellular accumulation. nih.gov For activity against resistant malarial parasites, a halogen (Cl, Br, or I) at this position was one of four essential structural features. nih.gov

The alkoxy group at position 1, represented here by the ethoxy substituent, is also pivotal. In studies of isoquinoline derivatives as inhibitors of neuroendocrine prostate cancer cells, an ethoxy group at the 6-position (structurally analogous to the 1-position in terms of its placement on the benzene (B151609) ring portion) was a common feature in a series of active compounds. nih.govmdpi.com The nature of the alkoxy or other substituent at position 1 can significantly modulate the compound's electronic properties and its ability to form key interactions within a biological target's binding site.

Impact of Substitution Patterns at Positions 1 and 4 on Biological Function

The substituents at the C1 and C4 positions of the isoquinoline ring are critical levers for modulating biological function. SAR studies on analogous compounds have demonstrated that even minor alterations at these sites can lead to significant changes in potency and selectivity.

Position 4 Substitution:

Systematic exploration of the C4 position has been a fruitful area of research. In a study focused on developing inhibitors for neuroendocrine prostate cancer, a series of compounds with an ethoxy group at the 6-position and various aryl substitutions at the 4-position were synthesized and evaluated. nih.govmdpi.com The initial lead compound featured a 4-(4-chloro-3-hydroxyphenyl) group. The study revealed that the substitution pattern on this C4-phenyl ring was crucial for antiproliferative activity.

For instance, retaining a hydroxyl group at the meta-position of the C4-phenyl ring was found to be important for maintaining significant activity. mdpi.com When the hydroxyl group was removed, activity was significantly decreased. mdpi.com The introduction of a second halogen, such as fluorine, in place of chlorine on the C4-phenyl group led to a significant enhancement in activity in some cases. mdpi.com Conversely, replacing the C4-phenyl substituent with pyridone moieties resulted in decreased activity. mdpi.com

Table 1: SAR at Position 4 for Selected 6-Ethoxyisoquinoline Analogues

This interactive table summarizes the antiproliferative activities of isoquinoline derivatives with various substitutions at the C4-phenyl ring, based on data from a study on neuroendocrine prostate cancer cells. nih.govmdpi.com

Position 1 Substitution:

The substituent at the C1 position directly influences the electronic environment of the heterocyclic ring. While specific SAR studies detailing modifications to the 1-ethoxy group of this compound are limited, the general importance of a C1-alkoxy group is evident from synthetic strategies targeting benzylisoquinoline and oxoaporphine alkaloids. researchgate.net In these syntheses, methoxy- and benzyloxy-substituted isoquinolines are regioselectively metalated at C-1, highlighting this position as a key site for introducing chemical diversity. researchgate.net

The nature of the group at C1 can be altered to probe different interactions. For example, replacing an alkoxy group with an amino group (a common bioisosteric replacement) would introduce a hydrogen bond donor and a basic center, which could fundamentally change the compound's target interactions and pharmacological profile.

Rational Design Strategies Based on Isoquinoline Scaffold Modifications for Targeted Research

The knowledge gained from SAR studies provides a foundation for the rational design of new therapeutic agents based on the isoquinoline scaffold. Several key strategies are employed to optimize lead compounds for enhanced activity, selectivity, and improved pharmacokinetic properties. chula.ac.th

One powerful approach is structural simplification and dissection of complex natural products. Researchers simplified the structure of the natural product lycobetaine to identify a 4-aryl-substituted isoquinoline derivative as a potent active compound against neuroendocrine prostate cancer, demonstrating that the core isoquinoline scaffold was responsible for the desired activity. nih.gov

Bioisosteric replacement is another common strategy, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity or metabolic stability. mdpi.com For an analogue of this compound, one might replace the ethoxy group with a methylamino or cyclopropylamino group to explore different hydrophobic and hydrogen-bonding interactions at the target site. Similarly, the chloro group at C4 could be replaced with other halogens (e.g., fluorine) or a trifluoromethyl group to fine-tune its electron-withdrawing properties and lipophilicity. mdpi.com

Molecular hybridization involves combining structural features from two or more different pharmacophores into a single molecule to create a hybrid compound with a unique or enhanced biological activity profile.

Finally, computational methods such as molecular docking are increasingly used to guide the design process. chula.ac.thmdpi.comnih.gov By modeling how a compound like this compound or its analogues might bind to the active site of a target protein, researchers can predict which modifications are most likely to improve binding affinity and, consequently, biological potency. nih.gov These computational insights help prioritize the synthesis of the most promising candidates, making the drug discovery process more efficient. chula.ac.th

Computational Chemistry and in Silico Modeling for 4 Chloro 1 Ethoxyisoquinoline and Analogues

Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Levels)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of isoquinoline (B145761) derivatives. researchgate.net Central to these studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding molecular reactivity and stability. bendola.com

The HOMO energy level is an indicator of a molecule's ability to donate electrons, while the LUMO energy level reflects its capacity to accept electrons. bendola.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular chemical stability. bendola.com A small HOMO-LUMO gap suggests higher reactivity, lower kinetic stability, and a "soft" nature, as electrons can be more easily excited to a higher energy state. researchgate.netnih.gov Conversely, a large energy gap indicates high stability and chemical hardness.

For instance, studies on tetrahydroisoquinoline derivatives have shown that reduced HOMO-LUMO gaps, in the range of 3.60 to 3.66 eV, are indicative of their soft nature and reactivity. nih.gov In other quinoline (B57606) derivatives, the HOMO is often localized on specific regions, such as a chlorinated area, suggesting a strong electron donor site, while the LUMO may be centered on the ring system, indicating a potential site for electrophilic substitution. researchgate.net Theoretical calculations can determine various global chemical reactivity descriptors from HOMO and LUMO energies, including chemical hardness (η), chemical potential (μ), electronegativity (χ), and electrophilicity (ω), which collectively provide a detailed picture of a molecule's electronic stability and reactivity. bendola.comphyschemres.orgajchem-a.com

| Compound Type | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Tetrahydroisoquinoline Derivatives | DFT | - | - | 3.60 - 3.66 | Reduced gap indicates soft nature and high reactivity. | nih.gov |

| 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | B3LYP/6–311 + G(d,p) | - | - | - | HOMO localized on chlorinated region (donor site), LUMO on ring system (acceptor site). | researchgate.net |

| 3-Bromo-2-Hydroxypyridine (Monomer) | TD-DFT (Gas Phase) | -6.880 | -1.475 | 5.406 | Large energy gap suggests good structural stability. | mdpi.com |

| Thieno[3,2-f]isoquinoline Derivatives | B3LYP/6-31+g(d,p) | Varies | Varies | - | Substituent effects alter HOMO/LUMO energy levels, influencing ICT character. | conicet.gov.ar |

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein, to form a stable complex. consensus.app This method is widely used in drug discovery to understand ligand-target interactions and predict binding affinities, which are often expressed as a docking score in kcal/mol. consensus.appdergipark.org.trunja.ac.id For isoquinoline and quinoline analogues, docking studies have been crucial in identifying potential biological targets and elucidating the structural basis for their activity. nih.govtandfonline.comeurekaselect.com

The process involves placing the ligand into the binding site of a receptor and evaluating the interaction energy for different conformations. consensus.app Successful docking studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-interactions with the ligand. tandfonline.com For example, docking studies of quinoline derivatives with the SARS-CoV-2 Mpro enzyme revealed hydrogen bonding with conserved residues like His41 and Glu166. tandfonline.com Similarly, studies on chiral pyrazolo-isoquinoline derivatives identified a potential binding affinity for inducible nitric oxide synthase (iNOS), with docking scores ranging from -7.35 to -9.94 kcal/mol. bioworld.com These analyses help rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. consensus.appmdpi.com

| Ligand Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Tetrahydro-isoquinoline Derivatives | Microsomal prostaglandin (B15479496) E synthase 1 (MPGES1) | Good binding affinity reported | Not specified | nih.gov |

| Quinoline Derivatives | SARS-CoV-2 Mpro (6LU7) | Promising results reported | His41, His164, Glu166, Tyr54, Asp187 | tandfonline.com |

| 2,4-disubstituted quinoline Derivatives | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | Not specified | dergipark.org.tr |

| Pyrazolo isoquinoline Derivatives | Inducible nitric oxide synthase (iNOS) | -7.35 to -9.94 | Not specified | bioworld.com |

| Chloroquine/Hydroxychloroquine Analogues | SARS-CoV-2 Target | -5.7 to -6.0 | Not specified | fortunejournals.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide detailed information about the behavior of molecules and their complexes over time. nih.govnih.gov By simulating the motions of atoms, MD can be used to assess the conformational stability of a ligand within a protein's binding site, analyze the flexibility of the protein, and understand the dynamics of the binding interactions. tandfonline.commdpi.com This technique is often used to validate the results of molecular docking. nih.goveurekaselect.com

In the context of isoquinoline analogues, MD simulations have been performed to confirm the stability of ligand-protein complexes. nih.goveurekaselect.cominnovareacademics.in Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of individual residues. tandfonline.com Analysis of hydrogen bonds, solvent accessible surface area (SASA), and binding free energy over the simulation period (e.g., 100 ns) can reveal whether the ligand remains stably bound to the target. nih.govtandfonline.com For example, MD simulations of a quinoline derivative complexed with a protease enzyme showed a large number of stable intermolecular hydrogen bonds with residues like Glu166 and Gln189, confirming a strong and stable interaction. tandfonline.com These simulations can also reveal important conformational changes in both the ligand and the protein upon binding. mdpi.comnih.gov

Prediction of Reactivity and Stability Using Theoretical Methods

Theoretical methods, primarily DFT, provide a robust framework for predicting the reactivity and stability of isoquinoline derivatives. Beyond the HOMO-LUMO gap, several other computed parameters offer critical insights. researchgate.netbendola.com

Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the electron density distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net In chlorinated tetrahydroisoquinoline derivatives, MEP analysis has shown that chlorine and nitrogen atoms often bear the most negative or electron-rich sites, making them susceptible to electrophilic attack. researchgate.net

Global chemical reactivity descriptors, derived from electronic properties, quantify a molecule's stability and reactivity. researchgate.netbendola.com For instance, a molecule with moderate kinetic stability but sufficient electron-donating power is predicted to engage effectively in targeted interactions. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative delocalization among orbitals, which contributes to molecular stability. researchgate.net Theoretical calculations can also predict the regioselectivity of reactions, such as amination, by analyzing atomic charges and steric hindrance, thereby explaining why a reaction may preferentially occur at one position over another. nih.gov For 4-halogenoisoquinolines, theoretical calculations have been used to predict whether nucleophilic attack is more likely at the C-2 or C-4 position. researchgate.net

Thermo-kinetic Studies of Ethoxyisoquinoline Derivatives

Computational thermo-kinetic studies investigate the mechanisms and energetics of chemical reactions, such as thermal decomposition. For ethoxyisoquinoline derivatives, including 1-ethoxyisoquinoline, these studies have focused on the pyrolytic elimination of ethylene (B1197577). researcher.liferesearchgate.netqu.edu.qaresearchgate.net Using DFT and other high-level ab initio methods, researchers can map the potential energy surface of the decomposition reaction. researchgate.netresearchgate.net

These studies have revealed that the thermal decomposition of ethoxyisoquinolines proceeds via a six-membered transition state, which is significantly lower in energy than the four-membered transition state required for an alternative pathway. researcher.life The primary products are ethylene and the corresponding keto tautomer (an isoquinolone). researchgate.netresearchgate.net Calculations show that the formation of the keto tautomer is kinetically and thermodynamically favored over the formation of the enol tautomer. researchgate.net For example, the decomposition of 1-ethoxyisoquinoline to produce ethylene and 1-isoquinolone is kinetically preferred. researchgate.net Rate constants can be calculated over a range of temperatures (e.g., 400-1200 K) to understand how reaction rates change with temperature. researchgate.net These computational investigations provide fundamental insights into the stability and degradation pathways of ethoxyisoquinoline compounds. researchgate.netacs.org

Future Perspectives in Chemical Biology and Drug Discovery Research Pertaining to 4 Chloro 1 Ethoxyisoquinoline

Development of Novel Synthetic Methodologies for Diversification and Yield Enhancement

The future of drug discovery with 4-Chloro-1-ethoxyisoquinoline hinges on the development of innovative and efficient synthetic methods. Traditional approaches to isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often have limitations like low yields and harsh reaction conditions. Modern synthetic chemistry aims to overcome these challenges by creating more versatile and efficient routes to produce a wide array of derivatives from the this compound core.

A significant area of development is the use of transition-metal-catalyzed C-H functionalization. This strategy allows for the direct modification of the isoquinoline core, reducing the need for pre-functionalized starting materials and thereby increasing atom and step economy. For instance, palladium- or nickel-catalyzed cross-coupling reactions can be employed to introduce various substituents at the 4-position, following the displacement of the chloro group. This allows for the creation of a library of analogs with diverse functionalities, which is crucial for structure-activity relationship (SAR) studies.

Furthermore, enhancing the yield of this compound and its derivatives is a key objective. Methodologies that offer high yields and are adaptable to gram-scale synthesis are particularly valuable for advancing a compound from a laboratory curiosity to a viable drug candidate. researchgate.net The table below summarizes some modern synthetic approaches that could be applied or adapted for the synthesis and diversification of this compound.

| Synthetic Approach | Description | Potential Advantages for this compound |

| Transition-Metal Catalysis | Utilizes metals like palladium, nickel, or ruthenium to catalyze C-H activation and cross-coupling reactions. | High atom economy, direct functionalization, broad substrate scope. |

| Microwave-Assisted Synthesis | Employs microwave energy to accelerate reaction rates. researchgate.netresearchgate.net | Shorter reaction times, improved yields, cleaner reactions. researchgate.net |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, and precise control over reaction parameters. |

| Photoredox Catalysis | Uses light to initiate catalytic cycles for bond formation. | Mild reaction conditions, access to unique reactive intermediates. |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the isoquinoline core is associated with a variety of biological activities, the specific targets and mechanisms of action for many of its derivatives, including those from this compound, remain to be fully elucidated. ccia.org.au Future research will focus on identifying novel protein targets and understanding the intricate molecular pathways through which these compounds exert their effects. This exploration is fundamental to translating a chemical entity into a therapeutic agent. mdpi.com

One promising avenue is the use of chemical probes, which are small molecules designed to interact with specific proteins. nih.gov High-quality chemical probes derived from this compound could be instrumental in identifying and validating new drug targets. nih.gov The development of such probes, along with inactive structural analogs for use as negative controls, would enable researchers to confidently link the compound's biological effects to the modulation of a specific target. nih.gov

The process of identifying molecular targets for compounds of natural origin or their synthetic analogs is often referred to as "target fishing" or "reverse pharmacognosy". scielo.org.mx This approach can uncover unexpected therapeutic applications for existing molecular scaffolds. scielo.org.mx The table below outlines potential biological target classes for derivatives of this compound, based on the known activities of the broader isoquinoline family.

| Potential Target Class | Examples | Therapeutic Relevance |

| Kinases | Tyrosine kinases, Serine/threonine kinases | Cancer, inflammatory diseases |

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin receptors | Neurological disorders, metabolic diseases |

| Ion Channels | Calcium channels, Sodium channels | Cardiovascular diseases, pain |

| Enzymes | Proteases, Phosphatases | Infectious diseases, metabolic disorders |

| Nuclear Receptors | Estrogen receptors, Androgen receptors | Cancer, metabolic diseases |

Advanced Computational Approaches for Structure-Based Drug Design and Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a rational and cost-effective approach to designing and optimizing lead compounds. nih.gov For this compound and its derivatives, advanced computational methods can provide deep insights into their interactions with biological targets, guiding the synthesis of more potent and selective molecules. nih.govdrugdiscoverynews.com

Structure-based drug design (SBDD) is a key CADD approach that relies on the three-dimensional structure of the target protein. nih.gov Techniques like molecular docking can be used to predict the binding mode and affinity of this compound analogs within the active site of a target. upc.edu This information can then be used to design modifications that enhance binding affinity and specificity.

In the absence of a known target structure, ligand-based drug design (LBDD) methods can be employed. nih.gov These include quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, which identify the key chemical features required for biological activity based on a set of known active and inactive compounds. nih.gov The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational models. drugdiscoverynews.com

| Computational Technique | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of derivatives to a target protein. upc.edu | Identification of key interactions and prioritization of compounds for synthesis. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time. drugdiscoverynews.com | Understanding the stability of binding and the role of conformational changes. upc.edu |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate chemical structure with biological activity. nih.gov | Predicting the activity of unsynthesized analogs and guiding lead optimization. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of chemical features required for activity. nih.gov | Guiding virtual screening and the design of novel scaffolds. |

| Virtual Screening | Computationally screening large libraries of compounds against a target. pharmasalmanac.com | Rapid identification of potential hit compounds from virtual libraries. |

Integration of High-Throughput Screening with Computational and Synthetic Efforts

The diversification of the this compound scaffold through novel synthetic methodologies provides the raw material for HTS campaigns: a library of structurally related compounds. nih.gov These libraries can be screened against a variety of biological targets to identify initial leads. nih.gov

The workflow for this integrated approach is outlined below:

Library Design and Synthesis: Utilize computational models and diverse synthetic methods to create a focused library of this compound derivatives.

High-Throughput Screening: Screen the compound library against one or more biological targets to identify active compounds.

Hit-to-Lead Optimization: Use computational methods to analyze the HTS data and guide the synthesis of more potent and selective analogs.

In-depth Biological Characterization: Subject the optimized leads to further biological and toxicological testing. nih.gov

Sustainable and Green Chemistry Approaches in Isoquinoline Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes in the pharmaceutical industry. researchgate.net The goal is to develop methods that are more environmentally friendly, safer, and more efficient. acs.org For the synthesis of this compound and its derivatives, the adoption of green chemistry practices is a critical future direction.

This involves several key strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or biodegradable solvents such as polyethylene (B3416737) glycol (PEG). researchgate.net

Catalysis: Employing catalysts, including reusable and non-toxic options, to improve reaction efficiency and reduce waste. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netresearchgate.net

The development of green synthetic methods not only reduces the environmental impact of drug manufacturing but can also lead to more cost-effective and scalable processes. researchgate.net The table below highlights some green chemistry principles and their potential application in isoquinoline synthesis.

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Benefit |

| Prevention | Designing syntheses to minimize waste. | Reduced environmental impact and disposal costs. |

| Atom Economy | Maximizing the incorporation of reactant atoms into the product. | Less waste, more efficient use of resources. |

| Less Hazardous Chemical Syntheses | Using and generating substances with minimal toxicity. acs.org | Improved safety for chemists and reduced environmental pollution. |

| Safer Solvents and Auxiliaries | Avoiding the use of toxic solvents. researchgate.net | Reduced environmental and health risks. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. researchgate.net | Lower energy consumption and costs. |

| Use of Renewable Feedstocks | Using starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |

| Catalysis | Employing catalytic reagents over stoichiometric ones. mdpi.com | Increased reaction efficiency and reduced waste. |

Q & A

Q. How can researchers reconcile discrepancies in reaction mechanisms proposed for ethoxy group displacement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.